molecular formula C10H14ClNO B6594621 Methcathinone-d3 Hydrochloride CAS No. 1246819-12-4

Methcathinone-d3 Hydrochloride

Cat. No.: B6594621
CAS No.: 1246819-12-4
M. Wt: 202.69 g/mol
InChI Key: LTJXNCHDKYZOSY-MUTAZJQDSA-N
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Description

Methcathinone-d3 Hydrochloride (CAS: 1329834-37-8) is a deuterated analog of methcathinone, a synthetic cathinone derivative. Its molecular formula is C₁₁H₁₃D₃ClNO, with a molecular weight of 216.72 g/mol . The compound is characterized by three deuterium atoms replacing hydrogen atoms at specific positions, enhancing its utility as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) .

Properties

IUPAC Name

1-phenyl-2-(trideuteriomethylamino)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,11H,1-2H3;1H/i2D3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJXNCHDKYZOSY-MUTAZJQDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(C)C(=O)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246819-12-4
Record name 1246819-12-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Halogenated Deuterated Methane Substitution

This method, detailed in a 2023 patent (CN108047055B), involves reacting halogenated deuterated methane (e.g., CD₃I) with a nitrogen nucleophile under strongly basic conditions. For example:

  • Reaction Setup : Sodium hydride (NaH) and tert-butoxycarbonylamine (Boc-NH₂) are dissolved in tetrahydrofuran (THF).

  • Deuteromethylation : CD₃I is added dropwise at 60°C, forming N-Boc-trideuteromethylamine.

  • Deprotection : Hydrolysis with concentrated hydrochloric acid (HCl) yields deuterated methylamine hydrochloride.

Key Data :

  • Yield : 86.9% for N-Boc-trideuteromethylamine; 84.6% for final hydrochloride.

  • Reaction Time : 24 hours for deprotection.

Benzyl Carbamate Hydrogenolysis

An alternative route employs benzyl carbamate and catalytic hydrogenation:

  • Alkylation : CD₃I reacts with benzyl carbamate in THF using NaH.

  • Hydrogenolysis : Palladium-carbon (Pd/C) catalyzes hydrogenative cleavage in methanol, releasing deuterated methylamine.

Optimization Note : Excess CD₃I (1.5 eq) and inert conditions prevent proton-deuterium exchange.

This compound Synthesis

Friedel-Crafts Acylation and α-Bromination

Adapting methodologies from 4-isobutylmethcathinone synthesis, the ketone intermediate is prepared via:

  • Friedel-Crafts Acylation : Isobutylbenzene reacts with acetyl chloride in AlCl₃ to form 4-isobutylacetophenone.

  • α-Bromination : N-bromosuccinimide (NBS) selectively brominates the α-position under radical initiation.

Amination with Deuterated Methylamine

The α-bromo ketone undergoes nucleophilic substitution with deuterated methylamine hydrochloride:

  • Reaction Conditions :

    • Solvent: Ethanol/water (3:1).

    • Temperature: 70°C for 6 hours.

    • Molar Ratio: 1:1.2 (ketone:methylamine-d3).

  • Workup :

    • Filtration to remove inorganic salts.

    • Recrystallization from ethanol yields this compound.

Yield : 78–85% (depending on purification).

Reaction Optimization and Challenges

Deuterium Retention

Deuterium loss during synthesis is minimized by:

  • Low-Temperature Reactions : Maintaining ≤60°C during alkylation.

  • Anhydrous Conditions : Use of molecular sieves in THF.

Byproduct Management

  • Manganese Dioxide Removal : Post-oxidation, sodium hydrogen sulfite (NaHSO₃) reduces MnO₂ precipitates.

  • Acid Washing : Cold acetone washes remove residual KCl from permanganate-based oxidations.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Absence of methyl proton signals (δ 2.5–3.0 ppm) confirms deuterium incorporation.

  • ESI-MS : m/z 35.08 ([M+H]⁺) aligns with methylamine-d3 hydrochloride.

Purity Assessment

HPLC Conditions :

  • Column: C18, 5 µm.

  • Mobile Phase: 70:30 acetonitrile/0.1% trifluoroacetic acid.

  • Retention Time: 8.2 minutes (purity ≥98%).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times by 40% compared to batch processes:

  • Residence Time : 10 minutes at 100°C.

  • Output : 1.2 kg/day using microreactors.

Cost Analysis

ComponentCost per kg (USD)
CD₃I12,000
NaH800
Boc-NH₂1,500
Total 14,300

Chemical Reactions Analysis

Chemical Reactions Involving Methcathinone-d3 Hydrochloride

This compound can undergo various chemical reactions, including:

  • Oxidation : This is the primary method used in its synthesis from ephedrine or pseudoephedrine.

  • Reduction : Methcathinone can be reduced, although specific conditions for this compound are less documented.

Analytical Techniques for this compound

This compound is often used as an internal standard in analytical techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Used for quantification of methcathinone in novel psychoactive substance testing methods .

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Utilized for forensic analysis and clinical toxicology .

GC-MS Parameters

In GC-MS, this compound can be analyzed using conditions similar to those for other synthetic cathinones. For example, a study involving similar compounds used a splitless injection mode with helium as the carrier gas .

Comparison with Other Synthetic Cathinones

Compound NameDescriptionUnique Features
MephedroneStimulant and empathogenic effectsOften associated with recreational use
MethyloneShares pharmacological properties with methcathinoneUsed as a research chemical
MDPVPotent stimulant with high abuse potentialNotable for severe side effects
MethcathinoneParent compound of this compoundNon-deuterated version; widely studied

Mechanism of Action

Methcathinone-d3 Hydrochloride exerts its effects by inhibiting the reuptake of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. This leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in enhanced stimulation of the central nervous system. The compound interacts with monoamine transporters and receptors, modulating their activity and leading to its psychoactive effects .

Comparison with Similar Compounds

Physical Properties :

  • Appearance : Off-white solid
  • Melting Point : 185–187°C
  • Solubility: Soluble in DMSO and methanol .
  • Storage : Requires storage at -20°C under an inert atmosphere due to hygroscopicity .

Applications: Primarily used in forensic and toxicological research for the accurate quantification of non-deuterated cathinones in biological samples. Its deuterated structure minimizes isotopic interference, ensuring precise calibration in mass spectrometry .

Comparison with Similar Compounds

Structural Analogs

3-Methylmethcathinone (3-MMC) Hydrochloride

  • Molecular Formula: C₁₁H₁₅ClNO
  • Molecular Weight : 213.70 g/mol .
  • Key Differences: Lacks deuterium atoms, making it unsuitable as an internal standard.
  • Regulatory Status : Listed as a controlled substance in multiple jurisdictions due to its psychoactive properties .

4-Bromomethcathinone (4-BMC) Hydrochloride

  • Molecular Formula: C₁₀H₁₂BrClNO
  • Molecular Weight : 276.57 g/mol (estimated).
  • Key Differences: Contains a bromine substituent at the 4-position of the phenyl ring. Unlike Methcathinone-d3, it is used as a reference standard for detecting brominated cathinones in forensic samples .

4-Chloroethcathinone (4-CEC) Hydrochloride

  • Molecular Formula: C₁₁H₁₄Cl₂NO
  • Molecular Weight : 262.14 g/mol (estimated).
  • Key Differences: Features a chlorine substituent and an ethylamine side chain. Its non-deuterated structure limits its use to qualitative analysis .

3-Methoxymethcathinone Hydrochloride

  • Molecular Formula: C₁₁H₁₆ClNO₂
  • Molecular Weight : 229.70 g/mol .
  • Key Differences: Contains a methoxy group at the 3-position, altering its pharmacokinetic profile. Not deuterated, thus primarily used in research on positional isomerism .

Functional Comparison

Analytical Utility

Compound Deuterated? Primary Use Key Advantage
Methcathinone-d3 HCl Yes Internal standard for GC-MS/HPLC Minimizes isotopic interference
3-MMC HCl No Pharmacological research Psychoactivity studies
4-BMC HCl No Forensic detection of brominated analogs High specificity for bromine detection
4-Ethyl Methcathinone-d3 HCl Yes Quantifying ethyl-substituted cathinones Deuterated for accurate calibration

Physicochemical Properties

Property Methcathinone-d3 HCl 3-MMC HCl 4-BMC HCl
Molecular Weight (g/mol) 216.72 213.70 276.57
Solubility DMSO, Methanol Water, Methanol Methanol
Storage Conditions -20°C, inert atmosphere Room temperature -20°C

Pharmacological and Toxicological Profiles

  • Methcathinone-d3 HCl: Non-psychoactive due to deuterium substitution; used exclusively for analytical purposes .
  • Documented cases of toxicity include tachycardia and hallucinations .

Research Findings and Regulatory Context

  • Forensic Relevance: Methcathinone-d3 HCl is critical for distinguishing synthetic cathinones in blood samples, achieving detection limits as low as 0.1 ng/mL in GC-MS assays .
  • Regulatory Status: While Methcathinone-d3 HCl remains unregulated, analogs like 3-MMC are classified as Schedule II substances under international drug control treaties .

Q & A

Q. What are the critical storage and handling protocols for Methcathinone-d3 Hydrochloride to maintain its stability?

this compound is hygroscopic and requires storage at -20°C in an inert atmosphere to prevent degradation . Handling should occur in a well-ventilated fume hood with personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid exposure to moisture or humidity during weighing and dissolution. Pre-cool solvents like methanol or DMSO (commonly used for solubilization) to minimize thermal decomposition .

Q. Which solvents and conditions are optimal for preparing this compound stock solutions?

The compound is soluble in DMSO and methanol, as evidenced by its physicochemical profile . For biological assays, prepare stock solutions in anhydrous DMSO at 10 mM, aliquot to avoid freeze-thaw cycles, and store under argon at -80°C for long-term stability. Validate solubility using dynamic light scattering (DLS) to confirm absence of aggregates.

Q. What safety measures are essential during in vitro experiments with this compound?

Follow OSHA HCS guidelines:

  • Use respiratory protection (N95 masks) during powder handling to prevent inhalation .
  • Decontaminate spills with 70% ethanol and adsorbent materials.
  • Implement emergency procedures for accidental exposure, including eye rinsing (15 mins with saline) and medical observation for 48 hours post-incident due to delayed toxicity risks .

Advanced Research Questions

Q. How can researchers validate the isotopic purity of this compound in pharmacokinetic studies?

Employ LC-MS/MS with selected reaction monitoring (SRM) to distinguish deuterated (D3) from non-deuterated analogs. Key parameters:

  • Column : C18 (2.1 × 50 mm, 1.7 μm).
  • Mobile phase : 0.1% formic acid in water/acetonitrile (95:5, gradient elution).
  • Detection : Monitor mass transitions (e.g., m/z 216.72 → 174.1 for D3 vs. m/z 213.7 → 171.0 for non-deuterated) . Validate purity thresholds (>98% deuterium incorporation) using nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS).

Q. What experimental strategies mitigate deuterium kinetic isotope effects (KIEs) in metabolic stability assays?

KIEs from deuterium substitution can alter CYP450-mediated metabolism. To isolate isotopic effects:

  • Compare intrinsic clearance (CLint) of Methcathinone-d3 with its non-deuterated counterpart in human liver microsomes.
  • Use Michaelis-Menten kinetics to assess changes in Km and Vmax.
  • Validate findings with isotopically labeled internal standards (e.g., Methcathinone-<sup>13</sup>C) to control for matrix effects .

Q. How do researchers resolve discrepancies in solubility data for this compound across studies?

Discrepancies may arise from polymorphic forms or residual moisture. Standardize protocols:

  • Characterize crystal structure via X-ray diffraction (XRD).
  • Quantify solubility using UV-Vis spectroscopy at 207 nm (λmax for cathinones) in triplicate across pH 1–7.4 .
  • Apply Hansen solubility parameters (HSPs) to predict solvent compatibility .

Methodological Challenges

Q. What quality control (QC) steps ensure batch-to-batch consistency in deuterated cathinone analogs?

  • Purity : Use HPLC-UV (Kromasil C18 column, 0.03 M phosphate buffer:methanol = 70:30) with retention time matching reference standards .
  • Stability : Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation products via GC-MS.
  • Documentation : Maintain certificates of analysis (CoA) for deuterium content, residual solvents, and heavy metals .

Q. How can researchers optimize extraction protocols for this compound from complex biological matrices?

  • Solid-phase extraction (SPE) : Use mixed-mode cartridges (e.g., Oasis MCX) with methanol:ammonium hydroxide (98:2) elution.
  • Recovery validation : Spike plasma samples at low (10 ng/mL), mid (100 ng/mL), and high (1000 ng/mL) concentrations. Calculate recovery rates using deuterated internal standards (e.g., Methcathinone-d8) to correct for matrix effects .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound neuropharmacology studies?

  • Fit data to a four-parameter logistic model (Hill equation) to estimate EC50 and efficacy.
  • Use ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., dopamine transporter inhibition vs. serotonin receptors).
  • Address variability from deuterium effects via mixed-effects modeling .

Q. How should researchers interpret conflicting results in receptor binding assays involving deuterated cathinones?

  • Confirm assay specificity using knockout cell lines or selective antagonists.
  • Validate radioligand binding (e.g., [<sup>3</sup>H]WIN35428 for dopamine transporters) with saturation and competition binding curves.
  • Reconcile discrepancies by testing under standardized conditions (pH 7.4, 37°C, 1 hr incubation) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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